ethyl N-[(2Z)-2-cyano-2-({[2,2-dimethyl-1-(methylcarbamoyl)propyl]amino}methylidene)acetyl]carbamate
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Overview
Description
Ethyl N-[(2Z)-2-cyano-2-({[2,2-dimethyl-1-(methylcarbamoyl)propyl]amino}methylidene)acetyl]carbamate is a complex organic compound with the molecular formula C14H22N4O4 and a molar mass of 310.35 g/mol . This compound is characterized by its unique structure, which includes a cyano group, a carbamate group, and a dimethylpropyl group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of ethyl N-[(2Z)-2-cyano-2-({[2,2-dimethyl-1-(methylcarbamoyl)propyl]amino}methylidene)acetyl]carbamate involves multiple steps. One common synthetic route includes the reaction of ethyl cyanoacetate with 2,2-dimethyl-1-(methylcarbamoyl)propylamine under specific conditions to form the desired product. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure high yield and purity .
Chemical Reactions Analysis
Ethyl N-[(2Z)-2-cyano-2-({[2,2-dimethyl-1-(methylcarbamoyl)propyl]amino}methylidene)acetyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Ethyl N-[(2Z)-2-cyano-2-({[2,2-dimethyl-1-(methylcarbamoyl)propyl]amino}methylidene)acetyl]carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of ethyl N-[(2Z)-2-cyano-2-({[2,2-dimethyl-1-(methylcarbamoyl)propyl]amino}methylidene)acetyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence cellular processes through its unique chemical structure .
Comparison with Similar Compounds
Ethyl N-[(2Z)-2-cyano-2-({[2,2-dimethyl-1-(methylcarbamoyl)propyl]amino}methylidene)acetyl]carbamate can be compared with other similar compounds, such as:
Ethyl N-[(Z)-2-cyano-3-((2,2-dimethyl-1-[(methylamino)carbonyl]propyl)amino)-2-propenoyl]carbamate: This compound has a similar structure but differs in the position of the cyano and carbamate groups.
Ethyl N-[(Z)-2-cyano-3-((2,2-dimethyl-1-[(methylamino)carbonyl]propyl)amino)-2-butenoyl]carbamate: This compound has an additional double bond in its structure, leading to different chemical properties and reactivity.
Properties
IUPAC Name |
ethyl N-[(Z)-2-cyano-3-[[3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl]amino]prop-2-enoyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O4/c1-6-22-13(21)18-11(19)9(7-15)8-17-10(12(20)16-5)14(2,3)4/h8,10,17H,6H2,1-5H3,(H,16,20)(H,18,19,21)/b9-8- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDFOTILIJNQMGO-HJWRWDBZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=O)C(=CNC(C(=O)NC)C(C)(C)C)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)NC(=O)/C(=C\NC(C(=O)NC)C(C)(C)C)/C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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